molecular formula C13H18O3 B8176388 3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid

3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid

Cat. No.: B8176388
M. Wt: 222.28 g/mol
InChI Key: VTOWMVMLJGJIPD-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with an ethoxy group and a methyl group, along with a 2-methylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an ethoxy-substituted benzene derivative undergoes acylation with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including esters and amides.

Scientific Research Applications

3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid has found applications in several scientific fields:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

  • Medicine: The compound has potential therapeutic applications, including its use in the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Ethoxy-3-methylphenyl)-2-methylpropanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

  • 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

  • 3-(2-ethoxy-5-methylphenyl)-2-methylpropanoic acid

Properties

IUPAC Name

3-(2-ethoxy-3-methylphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-16-12-9(2)6-5-7-11(12)8-10(3)13(14)15/h5-7,10H,4,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWMVMLJGJIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1CC(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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